2-Butoxy-N,N-dimethylethanamine

Description

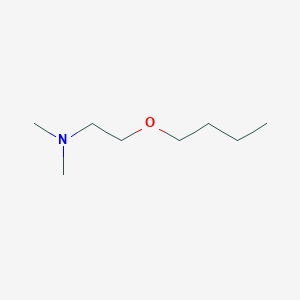

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-5-7-10-8-6-9(2)3/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUATYFVVUNQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338153 | |

| Record name | 2-Butoxy-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71126-58-4 | |

| Record name | 2-Butoxy-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Alkoxy Substituted Tertiary Amines in Organic Synthesis

Alkoxy-substituted tertiary amines represent a class of organic compounds that are of considerable interest in synthetic chemistry. Tertiary amines, characterized by a nitrogen atom bonded to three organic substituents, are widely recognized for their versatility. They serve as crucial building blocks in the synthesis of a myriad of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemsrc.com Their utility stems from their ability to act as nucleophiles, bases, and, notably, as catalysts in a variety of chemical transformations. chemsrc.competrochemistry.eu

The introduction of an alkoxy group (an alkyl group single-bonded to an oxygen atom) into the structure of a tertiary amine can modulate its electronic and steric properties. This functionalization can influence the amine's basicity, nucleophilicity, and its efficacy as a catalyst. For instance, in the realm of polymer chemistry, tertiary amines are extensively used as catalysts for the production of polyurethanes. petrochemistry.eutri-iso.com The specific structure of the amine catalyst can affect the rates of both the gelation and blowing reactions, which are critical in the formation of polyurethane foams. Research has shown that combinations of different amines, including those with hydroxyl groups which are structurally related to alkoxy groups, can lead to synergistic catalytic effects. google.com Furthermore, alkoxy-substituted compounds are investigated in various other contexts, such as in the synthesis of fluorescent dyes and compounds with potential fungicidal activity. researchgate.netnih.gov

A Closer Look at the Molecular Structure: Ethanamine Backbone and Butoxy Functionalization

To understand the chemical behavior of 2-Butoxy-N,N-dimethylethanamine, it is essential to examine its constituent parts: the ethanamine backbone and the butoxy functional group. The core of the molecule is an ethanamine structure, which consists of a two-carbon (ethyl) chain attached to a nitrogen atom. In this specific compound, the nitrogen is tertiary, being further bonded to two methyl groups, creating the N,N-dimethylamino moiety. This part of the structure provides the basic nitrogen center with a lone pair of electrons, which is fundamental to its chemical reactivity.

The functionalization that distinguishes this molecule is the butoxy group (-O-CH₂CH₂CH₂CH₃) attached to the ethanamine backbone at the second carbon. This ether linkage introduces flexibility and alters the molecule's polarity and steric bulk compared to a simple trialkylamine. The butoxy group is derived from butanol, and its presence can influence the compound's solubility in various organic solvents. The related compound, 2-butoxyethanol (B58217), is a well-known solvent used in paints, inks, and cleaning solutions, highlighting the physical properties that a butoxy group can impart. nih.gov The complete structure of this compound combines the reactive tertiary amine center with the modifying influence of the butoxy ether group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₉NO |

| Molecular Weight | 145.24 g/mol |

| CAS Number | 71126-58-4 |

| SMILES | CCCCOCCN(C)C |

Data sourced from PubChem CID 546964 nih.gov

Research Focus: a Likely Role in Polymer Chemistry

Classical Approaches to Aminoether Synthesis

Reaction of 2-Butoxyethyl Halides with Dimethylamine (B145610)

Catalytic Alkylation Approaches

Catalytic alkylation provides a direct and efficient pathway for the formation of C-N bonds. These methods are pivotal in industrial chemistry for producing amines from readily available starting materials like alcohols.

The direct N-alkylation of a secondary amine, such as dimethylamine, with an alcohol like 2-butoxyethanol presents a theoretically straightforward and atom-economical route to this compound. This reaction is typically facilitated by a heterogeneous acid catalyst. The general mechanism involves the protonation of the alcohol's hydroxyl group by the acid catalyst, followed by the elimination of a water molecule to form a carbocation or a related reactive intermediate. The nucleophilic nitrogen of dimethylamine then attacks this intermediate, forming the new carbon-nitrogen bond.

While specific studies detailing this exact transformation are not prevalent in readily available literature, the principle is well-established in the broader context of amine synthesis. For instance, the selective N-alkylation of various amines with alcohols has been successfully demonstrated using catalysts like in-situ rehydrated titanium hydroxide. This type of catalyst provides mild Brønsted acidity that activates the alcohol for nucleophilic attack by the amine, favoring the formation of the desired tertiary amine product. rsc.org The reaction conditions for such transformations are typically optimized for temperature and catalyst loading to achieve high conversion and selectivity.

A plausible reaction scheme is presented below: CH3(CH2)3OCH2CH2OH + (CH3)2NH --[Acid Catalyst]--> CH3(CH2)3OCH2CH2N(CH3)2 + H2O

Table 1: Representative Conditions for Catalytic N-Alkylation of Amines with Alcohols

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Solid Acid (e.g., Zeolites, Acidic Resins, Metal Oxides) | To activate the alcohol for nucleophilic substitution. |

| Temperature | 100-200 °C | To provide sufficient energy to overcome the activation barrier. |

| Pressure | Ambient to moderate pressure | To maintain reactants in the desired phase. |

| Solvent | Often solvent-free | To increase reaction efficiency and reduce waste. |

Emerging Synthetic Methodologies

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and novel reaction pathways. Photocatalysis and microwave-assisted synthesis are at the forefront of these emerging techniques.

Photocatalytic Amination Techniques

Photocatalytic methods offer a green and mild alternative for forming C-N bonds by utilizing visible light to drive chemical reactions. A potential, though not yet specifically documented, route for synthesizing this compound could involve the direct C-H amination of a butyl ether derivative.

Recent research has demonstrated the photochemical C-H amination of ethers using aminating reagents under metal-free conditions. nih.gov This type of reaction proceeds via the generation of highly reactive radical intermediates. For example, a photocatalyst, upon absorbing light, can initiate a process that leads to the abstraction of a hydrogen atom from the carbon adjacent to the ether's oxygen (the α-position). The resulting carbon-centered radical can then be trapped by an amine source to form the desired product. Electrophotocatalysis is another advanced strategy that has been used for the highly regioselective C-H functionalization of ethers. acs.orgresearchgate.net These methods, which operate at room temperature under visible light, represent a frontier in organic synthesis and could potentially be adapted for the synthesis of complex amines like this compound. acs.orgresearchgate.netacs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com The application of microwave irradiation to the synthesis of tertiary amines has been shown to be highly effective. bath.ac.uk

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, efficient) youtube.com |

| Reaction Time | Hours to days | Seconds to minutes youtube.comthieme-connect.com |

| Yields | Often moderate to good | Often improved due to reduced side reactions youtube.com |

| Purity | Variable, may require extensive purification | Often higher due to rapid and clean reaction youtube.com |

Purity Enhancement and Separation Techniques in Synthesis

The isolation and purification of the target compound are critical steps in any synthetic process to ensure the final product meets the required quality standards. For a liquid amine like this compound, chromatographic techniques are particularly important.

Chromatographic Purification Strategies

The purification of amines via chromatography can be challenging due to their basic nature, which leads to strong interactions with the acidic silanol (B1196071) groups on standard silica (B1680970) gel. biotage.com This interaction can result in poor peak shape, tailing, and sometimes irreversible adsorption of the compound onto the column. biotage.comscienceforums.net

To overcome these issues, several strategies are employed. One common approach is to add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase. scienceforums.netchemicalforums.com The TEA neutralizes the acidic sites on the silica, allowing the target amine to elute more cleanly.

Alternatively, specialized stationary phases can be used. Amine-functionalized silica, where the silica surface is chemically modified with amino groups, provides a basic environment that repels the amine product, leading to improved separation. biotage.com Similarly, using a basic stationary phase like alumina (B75360) can be effective. For more challenging separations, High-Performance Liquid Chromatography (HPLC) on diol or cyano stationary phases with an amine additive in the mobile phase can provide excellent resolution for mixtures of primary, secondary, and tertiary amines. nih.gov Reversed-phase chromatography can also be utilized by adjusting the mobile phase to a basic pH, which increases the hydrophobicity and retention of the amine. biotage.com

Table 3: Chromatographic Methods for Amine Purification

| Method | Stationary Phase | Mobile Phase Considerations | Key Advantage |

|---|---|---|---|

| Normal-Phase | Silica Gel | Addition of a competing base (e.g., 0.1-1% Triethylamine) is often required. scienceforums.netnih.gov | Widely available and understood. |

| Normal-Phase | Amine-Functionalized Silica | Simple eluents like hexane/ethyl acetate (B1210297) can be used without additives. biotage.com | Eliminates the need for basic additives, simplifying workup. |

| Normal-Phase | Alumina (Basic) | Can be used with standard non-polar/polar solvent systems. | Provides a basic surface, reducing tailing for basic compounds. biotage.com |

| Reversed-Phase | C18 or C8 | Mobile phase buffered at a pH > 2 units above the amine's pKa. biotage.com | Excellent for polar amines, tunable selectivity. |

Spectroscopic and Chromatographic Methods for Purity Assessment

The confirmation of the chemical identity and the assessment of purity for this compound are critical steps following its synthesis. These are accomplished through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure and can detect and quantify impurities.

Spectroscopic Methods

Spectroscopic techniques are employed to elucidate the molecular structure of the synthesized compound, confirming that the desired this compound has been formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule. rsc.org By analyzing chemical shifts, coupling constants, and signal integrations, a detailed structural map can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present. The expected signals for this compound would correspond to the protons of the butyl group, the two methylene (B1212753) groups of the ethylamine (B1201723) backbone, and the methyl groups on the nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov Each carbon atom in the butyl chain, the ethoxy chain, and the dimethylamino group will produce a distinct signal, confirming the complete carbon skeleton. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (Butyl) | 0.92 | Triplet |

| CH₂ (Butyl) | 1.38 | Sextet |

| CH₂ (Butyl) | 1.55 | Quintet |

| O-CH₂ (Butyl) | 3.45 | Triplet |

| O-CH₂ (Ethyl) | 3.58 | Triplet |

| N-CH₂ (Ethyl) | 2.55 | Triplet |

| N-(CH₃)₂ | 2.29 | Singlet |

This table is based on predictive models and typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Butyl) | 13.9 |

| CH₂ (Butyl) | 19.3 |

| CH₂ (Butyl) | 31.8 |

| O-CH₂ (Butyl) | 70.8 |

| O-CH₂ (Ethyl) | 68.9 |

| N-CH₂ (Ethyl) | 59.1 |

| N-(CH₃)₂ | 45.9 |

Source: Public chemical databases. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-O, and C-N bonds. The absence of bands corresponding to starting materials (e.g., an O-H band if starting from 2-butoxyethanol) can also indicate the completion of the reaction.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and purity assessment. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (145.24 g/mol ), along with characteristic fragment ions. nih.gov

Chromatographic Methods

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or residual solvents, thereby allowing for a quantitative assessment of its purity.

Gas Chromatography (GC): GC is a primary method for analyzing volatile amines like this compound. researchgate.netbre.com The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the column's stationary phase. bre.com A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. cdc.govwho.int The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram. For complex amine mixtures, derivatization may sometimes be employed to improve separation and peak shape. researchgate.net

A typical GC method would involve:

Column: A capillary column suitable for amine analysis, such as one with a polar stationary phase.

Injector and Detector Temperature: Set high enough to ensure complete vaporization without thermal decomposition.

Carrier Gas: An inert gas like helium or nitrogen. publications.gc.ca

Temperature Program: A programmed temperature ramp to ensure efficient separation of components with different boiling points.

By combining these spectroscopic and chromatographic methods, a comprehensive analysis of this compound can be performed, ensuring its structural identity and high purity.

Oxidative Transformations of the Tertiary Amine Moiety

The tertiary amine in this compound is susceptible to oxidation, leading to the formation of various products, most notably the corresponding N-oxide.

The oxidation of tertiary amines, such as this compound, to their corresponding N-oxides is a common transformation. organic-chemistry.orgnih.gov These N-oxides are characterized by a dative N+-O- bond, which is highly polar. nih.gov The formation of this compound N-oxide is a primary product of this oxidation.

In some instances, particularly with certain catalysts or reagents, further reactions can occur. For example, the N-oxide can act as an oxygen atom donor in the presence of suitable metal complexes, such as copper(I) complexes. nih.gov This can lead to the formation of highly reactive metal-oxo species. nih.gov While not specific to this compound, related N-oxides have been shown to participate in N-dealkylation reactions, yielding products like N-hydroxymethyl-N-methylaniline and N-methylaniline from p-cyano-N,N-dimethylaniline N-oxide. nih.gov

A variety of oxidizing agents can be employed for the conversion of tertiary amines to N-oxides, with the choice of reagent influencing the reaction conditions and selectivity.

| Reagent | Catalyst | Solvent | Key Features |

| Hydrogen Peroxide (H₂O₂) | Often used directly or with catalysts like rhenium-based complexes or titanium silicalite (TS-1). organic-chemistry.org | Aqueous or alcoholic solutions, methanol. organic-chemistry.orgorgsyn.org | A common and relatively "green" oxidant. organic-chemistry.org |

| Peroxyacids (e.g., mCPBA) | Typically used without a catalyst. | Various organic solvents. | Highly effective but may have lower functional group tolerance compared to H₂O₂. nih.gov |

| tert-Butyl Hydroperoxide | Vanadium oxyacetylacetonate. orgsyn.org | Organic solvents like tert-butyl alcohol. orgsyn.org | Allows for oxidation under relatively anhydrous conditions. orgsyn.org |

| Sodium Percarbonate | Rhenium-based catalysts. organic-chemistry.org | Not specified. | An efficient oxygen source for N-oxidation. organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | None specified. | Solid-state or various solvents. | A stable and inexpensive solid oxidant. organic-chemistry.org |

This table provides a summary of common reagents used for the oxidation of tertiary amines to N-oxides.

The selection of a specific reagent and catalyst system allows for controlled oxidation, minimizing side reactions and maximizing the yield of the desired N-oxide product. For instance, using hydrogen peroxide with a titanium silicalite catalyst in a flow reactor has been shown to be a safe and efficient method for producing pyridine (B92270) N-oxides. organic-chemistry.org

Reductive Transformations of the Tertiary Amine Moiety

The tertiary amine functionality in this compound is generally stable to many reducing conditions. However, specific transformations can be achieved under certain catalytic protocols.

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. While tertiary amines themselves are not typically reduced under standard hydrogenation conditions, transformations involving other parts of the molecule can be influenced by the amine's presence. In the context of related compounds, catalytic hydrogenation has been extensively studied for the reduction of amides and esters, where nitrogen-containing compounds can sometimes act as inhibitors to the catalyst. nih.gov For instance, ruthenium-based catalysts have shown high efficacy in the hydrogenation of carbonyl groups. mdpi.com

Hydride-reducing agents are also a staple in organic synthesis. Stronger reducing agents might be capable of cleaving the C-N or C-O bonds, though this is not a typical reaction pathway for tertiary amines and ethers under standard hydride reduction conditions. More commonly, weaker reducing agents like lithium tri(tert-butoxy)aluminum hydride are used for the chemoselective reduction of more reactive functional groups in the presence of an amine. orgsyn.org

Substitution Reactions Involving the Butoxy Group

The ether linkage of the butoxy group in this compound presents another site for chemical reactivity, primarily through nucleophilic substitution reactions.

The cleavage of the ether bond in this compound typically requires harsh reaction conditions and strong nucleophiles or acids. The C-O bond of the ether is generally stable. However, under forcing conditions, it is conceivable that a strong nucleophile could displace the butoxy group, although this is not a facile transformation. More commonly, ether cleavage is achieved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃). These reagents would protonate the ether oxygen, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by the corresponding halide ion. This would result in the formation of a haloalkane and an alcohol. In the case of this compound, this would likely yield 2-(dimethylamino)ethanol and a butyl halide.

Quaternization Reactions and Quaternary Ammonium (B1175870) Salt Formation

Quaternization is a process where a tertiary amine, such as this compound, reacts to form a quaternary ammonium salt. This reaction involves the alkylation of the nitrogen atom, resulting in a positively charged nitrogen center bonded to four organic groups. nih.gov These quaternary ammonium compounds possess a distinct molecular structure with a permanent positive charge, making them cationic in nature. nih.gov

The reaction of this compound with haloalkanes, also known as the Menschutkin reaction, is a common method for synthesizing quaternary ammonium salts. nih.gov This reaction involves the nucleophilic substitution of a halide from an alkyl halide by the tertiary amine. nih.govtsijournals.com The scope of this reaction is broad, allowing for the use of various haloalkanes to introduce different alkyl groups to the nitrogen atom.

The reactivity of the haloalkane is a significant factor, with the nature of the halogen and the structure of the alkyl group influencing the reaction rate and yield. Generally, the reactivity of haloalkanes follows the order: I > Br > Cl. The reaction is typically carried out by refluxing the tertiary amine with the alkyl halide, often in a solvent. tsijournals.com For instance, the synthesis of certain quaternary ammonium salts has been achieved by refluxing a fatty amide with 1-bromo butane (B89635) at 115°C for 16 hours. tsijournals.com

The choice of solvent can also play a crucial role. While polar solvents are often used to stabilize the transition state and increase the reaction rate, solvents with a relatively low dielectric constant, such as chloroform, have been successfully employed. nih.gov This can be particularly advantageous when dealing with reactants or products that may undergo unwanted transformations in more polar or hygroscopic solvents. nih.gov

The yields of these reactions can vary depending on the specific reactants and conditions. For example, the reaction of N-(2-(methacryloyloxy)ethyl)-N,N-dimethylamine with different alkyl halides has produced yields ranging from 36.0% to 94.8%. nih.gov

Table 1: Examples of Quaternization Reactions with Various Alkyl Halides

| Tertiary Amine | Alkyl Halide | Reaction Conditions | Product | Yield (%) | Reference |

| N-(2-(methacryloyloxy)ethyl)-N,N-dimethylamine | 5-bromovaleric acid | 50-55 °C, Chloroform, 24h | 5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide | - | nih.gov |

| N-(2-(methacryloyloxy)ethyl)-N,N-dimethylamine | 11-bromoundecanoic acid | 50-55 °C, Chloroform, 24h | 10-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethyldecan-1-aminium bromide | 53.2 | nih.govwikipedia.org |

| N-(2-(methacryloyloxy)ethyl)-N,N-dimethylamine | (3-iodopropyl)trimethoxysilane | 50-55 °C, Chloroform, 24h | N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-3-(trimethoxysilyl)propan-1-aminium iodide | 94.8 | nih.govnih.gov |

| N-(2-(methacryloyloxy)ethyl)-N,N-dimethylamine | (11-bromoundecyl)trimethoxysilane | 50-55 °C, Chloroform, 24h | N-(2-(methacryloyloxy)ethyl)-N,N-dimethyl-11-(trimethoxysilyl)undecan-1-aminium bromide | 36.0 | nih.govmdpi.com |

| Fatty Amide | 1-bromo butane | 115 °C, 16h | Quaternary Ammonium Compound | - | tsijournals.com |

| Fatty Amide | 1-chlorobutane | 115 °C, 16h | Quaternary Ammonium Compound | - | tsijournals.com |

| Fatty Amide | iodoethane | 115 °C, 16h | Quaternary Ammonium Compound | - | tsijournals.com |

Note: The table is interactive. Users can sort the data by clicking on the column headers.

The quaternization of tertiary amines with haloalkanes proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. nih.gov In this mechanism, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the haloalkane. nih.gov This attack occurs simultaneously with the breaking of the carbon-halide bond, proceeding through a single transition state. nih.gov

The transition state involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-halide bond. The rate of this S_N2 reaction is influenced by several factors, including the steric hindrance around the nitrogen atom and the electrophilic carbon, the nature of the leaving group (the halide), and the polarity of the solvent. nih.gov

Density functional theory (DFT) calculations have shown that the geometry of the transition state is dependent on the dielectric constant of the solvent. nih.gov An increase in the solvent's dielectric constant leads to a progressive lengthening of the carbon-halide bond and a shortening of the carbon-nitrogen bond in the transition state moiety. nih.gov This stabilization of the charged transition state by polar solvents generally increases the rate of the reaction. nih.gov

The product of this reaction is a quaternary ammonium salt, which consists of a positively charged quaternary ammonium cation and a negatively charged halide anion. nih.gov In solution, these products can exist as separate ions, ion pairs, or as solid salts. nih.gov

Mechanistic Investigations of Reactions Involving 2 Butoxy N,n Dimethylethanamine

Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an atom. The specific mechanism of a nucleophilic substitution reaction is primarily influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For 2-Butoxy-N,N-dimethylethanamine, the tertiary amine and the butoxy group are the key structural features to consider.

Generally, nucleophilic substitution reactions proceed via two primary mechanisms: the S(_N)1 (substitution, nucleophilic, unimolecular) and S(_N)2 (substitution, nucleophilic, bimolecular) pathways.

S(_N)1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate. Tertiary substrates typically favor the S(_N)1 mechanism due to the stability of the resulting tertiary carbocation.

S(_N)2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. The rate of this reaction depends on the concentrations of both the substrate and the nucleophile. This mechanism is sensitive to steric hindrance, with primary substrates being the most reactive.

Considering the structure of this compound, if the butoxy group were to act as a leaving group, it would need to be protonated or complexed with a Lewis acid to become a good leaving group (e.g., as butanol). The resulting substitution would occur at the adjacent methylene (B1212753) carbon. Given that this is a primary carbon, an S(_N)2 mechanism would be favored due to the low steric hindrance. However, the presence of the bulky N,N-dimethylamino group could introduce some steric hindrance, potentially slowing the reaction compared to a simpler primary ether.

A hypothetical S(_N)2 reaction is depicted below:

For this reaction to occur, the ethoxy-N,N-dimethylamine anion would be a very poor leaving group, making this direct substitution highly unlikely under normal conditions. Activation of the butoxy group is a prerequisite.

Pathways of Acid-Catalyzed Reactions

The presence of both an ether linkage and a tertiary amine makes this compound susceptible to acid-catalyzed reactions. The lone pair of electrons on both the oxygen and nitrogen atoms can be protonated in the presence of an acid.

In an acidic environment, the tertiary amine will readily protonate to form a quaternary ammonium (B1175870) salt. This protonation is typically the first and most favorable acid-base reaction.

Following the protonation of the amine, the ether oxygen can also be protonated, particularly in a strong acid. This protonation converts the butoxy group into a good leaving group (butanol). The subsequent cleavage of the C-O ether bond can then proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether.

For this compound, the cleavage would occur at the C-O bond. The pathway would likely involve the following steps:

Protonation of the ether oxygen:

Nucleophilic attack and cleavage: A nucleophile present in the medium (e.g., a halide ion from the acid or a water molecule) can then attack one of the adjacent carbon atoms.

Attack at the butyl group (S(_N)2):

Attack at the ethyl group (S(_N)2):

The regioselectivity of the cleavage would depend on the specific reaction conditions and the nature of the nucleophile.

Understanding Radical Processes in Photocatalytic Systems

Photocatalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. In the context of this compound, the tertiary amine moiety is a prime site for radical formation. The photocatalytic oxidation of tertiary amines is a well-established process that typically proceeds through a single-electron transfer (SET) mechanism. thieme.de

Upon irradiation with visible light, a photocatalyst (PC) is excited to a higher energy state (PC*). This excited photocatalyst can then act as a single-electron oxidant, abstracting an electron from the lone pair of the nitrogen atom in this compound to form a radical cation.

Photoexcitation of the photocatalyst:

Single-Electron Transfer (SET) to form a radical cation:

This highly reactive radical cation can then undergo further reactions. A common pathway is the deprotonation of a carbon atom adjacent to the nitrogen, leading to the formation of a neutral (\alpha)-amino radical. thieme.de

Deprotonation to form an (\alpha)-amino radical:

This (\alpha)-amino radical is a key intermediate that can participate in a variety of subsequent reactions, such as additions to unsaturated bonds or coupling reactions.

Furthermore, the ether linkage within the molecule could also be susceptible to cleavage under certain photocatalytic conditions, analogous to the photocatalytic degradation of lignin (B12514952) model compounds containing (\beta)-O-4 ether linkages. This process often involves the formation of radical species that can lead to the fragmentation of the ether bond.

The table below summarizes the key reactive intermediates and potential products in the discussed mechanistic pathways.

| Reaction Type | Key Intermediate(s) | Potential Product(s) |

| Nucleophilic Substitution (S(_N)2) | Pentacoordinate transition state | Substituted ether, Butanol |

| Acid-Catalyzed Reaction | Quaternary ammonium salt, Oxonium ion | Butanol, 2-(Dimethylamino)ethanol |

| Photocatalytic Radical Process | Amine radical cation, (\alpha)-amino radical | Functionalized amines, Cleavage products |

Spectroscopic and Advanced Characterization of 2 Butoxy N,n Dimethylethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govhmdb.cachemsrc.comwho.int

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Butoxy-N,N-dimethylethanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis.nih.govhmdb.cachemsrc.com

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different sets of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific location within the structure. For instance, the methyl protons of the dimethylamino group typically appear as a singlet, while the protons of the butyl and ethyl chains show more complex splitting patterns (e.g., triplets and multiplets) due to coupling with adjacent protons. Predicted ¹H NMR data for the related compound 2-Butoxyethanol (B58217) in D₂O shows distinct peaks at various chemical shifts, which can be used as a reference for interpreting the spectrum of this compound. hmdb.ca

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis.hmdb.cachemsrc.comnih.gov

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene (B1212753), or a carbon bonded to an oxygen or nitrogen atom). For example, the carbon atoms of the butoxy group will have different chemical shifts compared to those of the N,N-dimethylethanamine moiety. Publicly available spectral data for this compound confirms the presence of distinct carbon environments. nih.gov The analysis of ¹³C NMR spectra of related compounds, such as 1-tert-butoxy-2-methoxyethane, further aids in the assignment of carbon signals. chemicalbook.com

Mass Spectrometry (MS) Techniques.hmdb.cachemsrc.comwho.int

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation.nih.govhmdb.cachemsrc.com

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound, which has a computed exact mass of 145.146664230 Da. nih.gov By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity.chemsrc.com

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is crucial for assessing the purity of this compound samples and for confirming its identity. who.int The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each separated component. The resulting mass spectrum of this compound shows a characteristic fragmentation pattern, with a prominent top peak at an m/z of 58. nih.gov This fragmentation data is a molecular fingerprint that can be compared to spectral libraries for definitive identification. nih.govnist.gov The use of GC-MS is also a standard method for the analysis of related glycol ethers like 2-butoxyethanol. publications.gc.canih.govnist.gov

Vibrational Spectroscopy.nih.gov

Vibrational spectroscopy, which includes techniques like Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The IR spectrum of this compound displays absorption bands at specific frequencies that correspond to the stretching and bending vibrations of its functional groups. For example, characteristic C-O stretching vibrations for the ether linkage, C-N stretching for the amine, and C-H stretching and bending vibrations for the alkyl chains would be expected. Analysis of the vapor phase IR spectrum of this compound is available and can be used for its characterization. nih.gov This information is complementary to NMR and MS data in confirming the molecular structure.

X-ray Crystallography of Related Aminoether Structures

A relevant example is the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, an aminoether derivative. mdpi.com The study of this compound reveals specific details about the conformation and solid-state arrangement of a molecule containing both an ether and an amine-related (piperazine) functionality.

In the crystallographic study of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, the compound was found to crystallize in the monoclinic space group P 2₁/c. mdpi.com The analysis provided precise measurements of the unit cell dimensions, bond lengths, and angles, demonstrating the typical geometry for such structures. mdpi.com This type of data is fundamental for understanding intermolecular interactions and the influence of bulky groups like the tert-butoxy (B1229062) group on the crystal packing. mdpi.com Such studies highlight how X-ray crystallography can unambiguously define the three-dimensional structure of complex organic molecules. researchgate.net

Crystallographic Data for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.4007(2) |

| b (Å) | 16.4716(4) |

| c (Å) | 12.4876(3) |

| β (°) ** | 90.948(1) |

| Volume (ų) ** | 1727.71(7) |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Studies of 2 Butoxy N,n Dimethylethanamine

Density Functional Theory (DFT) Applications

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov Its application to 2-Butoxy-N,N-dimethylethanamine would offer fundamental insights into its reactivity and molecular properties.

Analysis of Electron Density and Molecular Orbitals

DFT calculations would also allow for the visualization of the electron density distribution around the molecule. This would reveal the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atom of the tertiary amine and the oxygen atom of the ether group would be expected to be electron-rich centers. wikipedia.org

Furthermore, the shapes and energies of the molecular orbitals, particularly the HOMO and LUMO, would be determined. The HOMO is likely to be localized on the amine and ether functionalities, indicating these are the primary sites for electrophilic attack. The LUMO would show the most probable sites for nucleophilic attack.

Evaluation of Energetic Profiles for Reactions

Theoretical studies could model the reaction pathways of this compound. For instance, the energetic profile for its reaction as a catalyst or its degradation pathways could be mapped out. This would involve calculating the energies of reactants, transition states, and products to determine activation energies and reaction enthalpies. Such information is crucial for understanding reaction mechanisms and kinetics. However, no such specific reaction profiles for this compound are available in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl and ethyl chains in this compound means it can adopt numerous conformations.

Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. mdpi.comnih.gov By simulating the movements of all atoms over time, MD can reveal:

How the molecule folds and changes its shape in different environments.

The flexibility of different parts of the molecule.

Intramolecular interactions, such as potential hydrogen bonding if protic solvents are present.

Currently, there are no published MD simulation studies specific to this compound.

Solvation Models and Their Impact on Chemical Behavior

The behavior of this compound can be significantly influenced by the solvent. wikipedia.org Computational solvation models can be used to study these effects. These models treat the solvent either explicitly (as individual molecules) or implicitly (as a continuous medium).

These studies would help predict:

Solubility: How well the compound dissolves in various solvents.

Conformational Preferences: The solvent can influence which molecular conformation is most stable.

Reactivity: The rate and mechanism of reactions can change dramatically with the solvent.

While the general effects of solvation on amines and ethers are known, specific computational models for this compound are yet to be developed and published. wikipedia.orgacs.org

Structure Reactivity Relationships and Analogues of 2 Butoxy N,n Dimethylethanamine

Comparative Studies with Related Tertiary Amines

Direct comparative studies on the reactivity of 2-Butoxy-N,N-dimethylethanamine are not extensively documented in publicly available literature. However, insights can be gained by examining the behavior of structurally similar tertiary amines, particularly those containing ether linkages, which are often employed as catalysts in industrial processes.

A closely related and well-studied compound is Bis(2-dimethylaminoethyl) ether. It serves as an efficient tertiary amine catalyst in the production of a wide range of foam products, most notably flexible polyurethane foams. chemicalbook.comalfachemic.com Its high catalytic activity is a key characteristic. chemicalbook.comalfachemic.com In polyurethane formation, tertiary amine catalysts are known to influence two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The structure of the amine catalyst dictates its selectivity towards one reaction over the other.

The reactivity of tertiary amines is a function of the accessibility of the nitrogen's lone pair of electrons. Steric hindrance around the nitrogen atom can significantly impact its nucleophilicity and, consequently, its catalytic efficacy. masterorganicchemistry.com While tertiary amines are generally less nucleophilic than secondary amines due to increased steric bulk, they are still effective nucleophiles. masterorganicchemistry.com

In a comparative context, the reactivity of this compound can be benchmarked against other tertiary amines used in similar applications. The table below illustrates the catalytic activity of various amine catalysts, providing a framework for positioning the potential reactivity of this compound. Given its structure, it would likely function as a catalyst with a balance of blowing and gelling activities, influenced by the steric and electronic nature of the butoxy group.

| Catalyst | Primary Function | Key Characteristics |

|---|---|---|

| Bis(2-dimethylaminoethyl) ether | Strong Blowing Catalyst | Selectively promotes the water-isocyanate reaction. |

| Triethylenediamine (TEDA) | Balanced Catalyst | Provides a balanced activity towards both gelling and blowing reactions. |

| N,N-Dimethylethanolamine (DMEA) | Gelling Catalyst | Primarily promotes the isocyanate-polyol reaction. |

| Pentamethyldiethylenetriamine (PMDETA) | Strong Blowing Catalyst | High efficiency in promoting the blowing reaction. |

Impact of Butoxy Group on Electronic and Steric Properties

Steric Effects: The n-butyl group is sterically more demanding than smaller alkyl groups like methyl or ethyl. This steric bulk can hinder the approach of electrophiles to the nitrogen's lone pair, thereby reducing its nucleophilicity. masterorganicchemistry.com Quantum chemical studies on the steric effect of substituents on the reactivity of tertiary amines have shown that the length and branching of hydrocarbon radicals can influence the energy barrier and the rate of reactions. dnu.dp.ua For instance, in quaternization reactions, bulkier substituents on the amine generally lead to slower reaction rates due to increased steric hindrance in the transition state. researchgate.net

The interplay of these electronic and steric factors is critical. For example, in the context of catalysis, the butoxy group could modulate the catalyst's selectivity and activity. The bulkiness of the butoxy group might also affect the solubility of the molecule in different media, which can be a crucial factor in its application.

| Property | Effect of Butoxy Group | Consequence for Reactivity |

|---|---|---|

| Electronic Effect | Inductive withdrawal by the ether oxygen. | Modulates the basicity and nucleophilicity of the nitrogen atom. |

| Steric Hindrance | Increased bulk around the nitrogen atom due to the n-butyl chain. | May decrease nucleophilicity and reaction rates with bulky electrophiles. masterorganicchemistry.com |

| Solubility | The butyl group increases lipophilicity. | Affects solubility in nonpolar solvents and performance in multiphase systems. |

Design and Synthesis of Functionalized Analogues

The synthesis of this compound and its functionalized analogues can be achieved through several established synthetic routes, primarily revolving around the formation of the ether linkage or the tertiary amine.

A common method for the synthesis of such dialkylaminoethyl ethers is the Williamson ether synthesis. This would involve the reaction of sodium butoxide with a 2-halo-N,N-dimethylethanamine, such as 2-chloro-N,N-dimethylethanamine. Alternatively, butanol could be reacted with 2-(dimethylamino)ethanol under dehydration conditions, though this might be less specific.

The synthesis of functionalized analogues allows for the fine-tuning of the molecule's properties. For instance, modifying the alkyl chain of the butoxy group (e.g., using isobutoxy or sec-butoxy groups) would introduce different steric profiles. Similarly, altering the substituents on the nitrogen atom would modulate the amine's basicity and nucleophilicity.

Research into the synthesis of related structures, such as N-(dialkylaminoethyl)amides and dialkylaminoethyl esters of various acids, demonstrates the versatility of the dialkylaminoethyl moiety in constructing a diverse range of molecules with potential pharmacological activities. nih.gov The synthesis of Bis(2-dimethylaminoethyl) ether can be achieved through several methods, including the reaction of sodium dimethylaminoethanol (B1669961) with sulfur trioxide or chlorosulfonic acid, or a one-step synthesis from dimethylamine (B145610) and monoethylene glycol over a solid catalyst. chemicalbook.com These synthetic strategies can be adapted for the production of this compound and its derivatives.

The design of new analogues could be targeted towards specific applications. For example, in catalysis, modifications could aim to enhance selectivity or stability. In materials science, analogues could be designed as building blocks for polymers or as ligands for metal complexes.

| Synthetic Strategy | Reactants | Potential Analogue |

|---|---|---|

| Williamson Ether Synthesis | Sodium isobutoxide + 2-chloro-N,N-dimethylethanamine | 2-Isobutoxy-N,N-dimethylethanamine |

| Alkylation of Amino Alcohol | 2-(Diethylamino)ethanol + Butyl bromide | 2-Butoxy-N,N-diethylethanamine |

| Reductive Amination | Butoxyacetaldehyde + Diethylamine + Reducing agent | 2-Butoxy-N,N-diethylethanamine |

Q & A

Q. What are the recommended synthesis routes for 2-Butoxy-N,N-dimethylethanamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2-chloro-N,N-dimethylethanamine with butanol under reflux conditions. A common approach employs a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base to enhance reaction efficiency. Post-synthesis, purification via flash chromatography using a cyclohexane/ethyl acetate gradient (e.g., 80:20 to 60:40) with 1% N,N-dimethylethanamine as an additive improves separation of amine byproducts . Purity (>95%) is confirmed by GC-MS or HPLC with a C18 column and UV detection at 254 nm.

Q. What safety protocols are critical when handling 2-Butoxy-N,N-dimethylethanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile amine vapors.

- Waste Disposal : Collect organic waste in designated containers and neutralize acidic byproducts before disposal. Collaborate with certified waste management services for environmentally compliant processing .

Q. How can structural characterization of 2-Butoxy-N,N-dimethylethanamine be performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl) should show characteristic signals: δ 3.4–3.6 ppm (OCHCHN), δ 2.2–2.4 ppm (N(CH)), and δ 0.9–1.6 ppm (butoxy chain).

- Infrared Spectroscopy (IR) : Look for C-O-C stretching at ~1100 cm and N-CH bending at ~1380 cm.

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H] at m/z 160.17 (CHNO) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., MPWB1K/6-31+G(d,p)) models electron density and local kinetic energy to predict reactivity. For correlation-energy calculations, the Colle-Salvetti formula adapted for amines can estimate interaction potentials with biological targets or solvents . Solvation effects are incorporated via self-consistent reaction field (SCRF) models, critical for simulating aqueous stability .

Q. How does the thermal decomposition of this compound proceed, and what kinetic models apply?

- Methodological Answer : Thermal decomposition pathways (e.g., C-O bond cleavage or Hofmann elimination) are studied via thermogravimetric analysis (TGA) coupled with DFT simulations. For analogous amines like 2-azido-N,N-dimethylethanamine (DMAZ), activation energies (~39 kcal/mol) and rate constants (e.g., ) are derived from QCISD(T)/6-31++G(3df,2p) calculations. Solvent effects (e.g., n-dodecane) reduce barriers by ~1.4 kcal/mol .

Q. What strategies exist for studying the biological activity of 2-Butoxy-N,N-dimethylethanamine, particularly receptor interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Use radioligand binding studies with H1 receptors (e.g., guinea pig ileum preparations) to measure IC values. Competitive displacement of H-mepyramine quantifies antagonism .

- Structure-Activity Relationship (SAR) : Compare with diphenhydramine derivatives by substituting the alkoxy chain. For example, 2-(diphenylmethoxy)-N,N-dimethylethanamine shows potent H1 antagonism (IC < 100 nM) due to aromatic π-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.